molecular formula C8H6S2 B14751789 Thieno[3,4-d]thiepin CAS No. 327-25-3

Thieno[3,4-d]thiepin

Katalognummer: B14751789
CAS-Nummer: 327-25-3
Molekulargewicht: 166.3 g/mol
InChI-Schlüssel: FRZLBIQZZDYWPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[3,4-d]thiepin is a heterocyclic compound with the molecular formula C₈H₆S₂.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thieno[3,4-d]thiepin can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiophene derivatives with suitable reagents can lead to the formation of this compound . Another method involves the use of elimination reactions, enol fixation, and ring expansion techniques .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the compound can be produced in sufficient quantities for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Thieno[3,4-d]thiepin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the ring system, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the this compound ring .

Wirkmechanismus

The mechanism of action of thieno[3,4-d]thiepin and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Thieno[3,4-d]thiepin can be compared with other similar heterocyclic compounds, such as thienothiophenes and thienopyrimidines:

Uniqueness: this compound is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

327-25-3

Molekularformel

C8H6S2

Molekulargewicht

166.3 g/mol

IUPAC-Name

thieno[3,4-d]thiepine

InChI

InChI=1S/C8H6S2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H

InChI-Schlüssel

FRZLBIQZZDYWPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=CC2=CSC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.